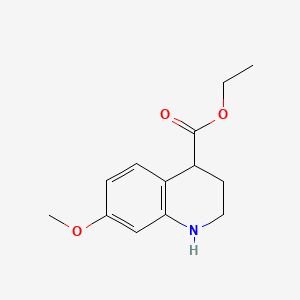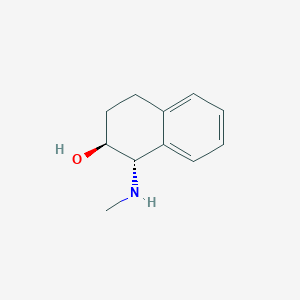
3-(4-Bromo-2-methylphenyl)oxetan-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-methylphenyl)oxetan-3-amine hydrochloride is a chemical compound with intriguing properties that make it valuable for various scientific research applications. It is known for its versatility and is used in fields such as drug synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)oxetan-3-amine hydrochloride typically involves the reaction of 4-bromo-2-methylphenyl with oxetan-3-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2-methylphenyl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxetane derivatives, while substitution reactions may produce various substituted phenyl compounds.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-methylphenyl)oxetan-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-methylphenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 3-(4-Bromo-2-methylphenyl)oxetan-3-amine hydrochloride include:
- 3-(4-Bromophenyl)oxetan-3-amine hydrochloride
- 3-(4-Chloro-2-methylphenyl)oxetan-3-amine hydrochloride
- 3-(4-Fluoro-2-methylphenyl)oxetan-3-amine hydrochloride .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the bromo group, which imparts unique reactivity and properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H13BrClNO |
|---|---|
Peso molecular |
278.57 g/mol |
Nombre IUPAC |
3-(4-bromo-2-methylphenyl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-7-4-8(11)2-3-9(7)10(12)5-13-6-10;/h2-4H,5-6,12H2,1H3;1H |
Clave InChI |
DWEKXOZHRWQHIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)C2(COC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


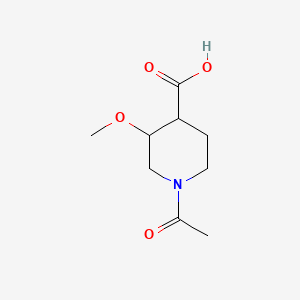
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B15306699.png)
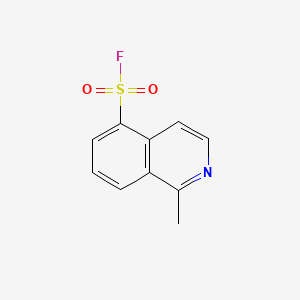
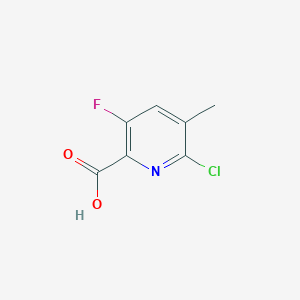
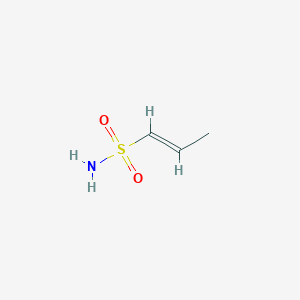
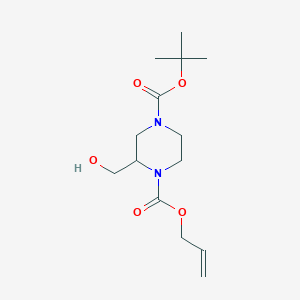
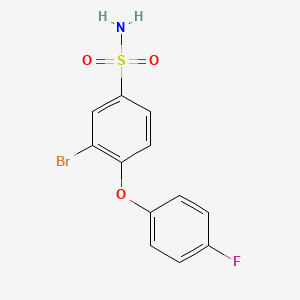

![3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid](/img/structure/B15306754.png)
![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306759.png)
